Ethyl diaceto acetate

Description

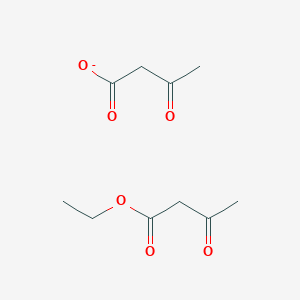

Ethyl diacetoacetate (CAS 603-69-0), also known as ethyl 2-acetylacetoacetate, is a β-keto ester derivative with the molecular formula C₈H₁₂O₄ and a molecular weight of 172.18 g/mol. It is characterized by two acetyl groups attached to a central ketone-ester backbone, giving it unique reactivity in organic synthesis. Key physicochemical properties include:

- Boiling point: 103°C at 17 mmHg .

- Density: 1.104 g/mL at 25°C .

- Refractive index: 1.47 (lit.) .

- Solubility: Immiscible in water; soluble in organic solvents like acetone and chloroform .

Ethyl diacetoacetate is widely used in pharmaceutical and materials science research. For example, it serves as a precursor in synthesizing heterocyclic compounds for drug development and as a ligand in boron-containing near-infrared (NIR) emitters for organic light-emitting diodes (OLEDs) . Its safety profile includes flammability (flash point: 85°C) and irritancy (skin/eyes), necessitating careful handling .

Properties

Molecular Formula |

C10H15O6- |

|---|---|

Molecular Weight |

231.22 g/mol |

IUPAC Name |

ethyl 3-oxobutanoate;3-oxobutanoate |

InChI |

InChI=1S/C6H10O3.C4H6O3/c1-3-9-6(8)4-5(2)7;1-3(5)2-4(6)7/h3-4H2,1-2H3;2H2,1H3,(H,6,7)/p-1 |

InChI Key |

PRZGZMLNPMASKB-UHFFFAOYSA-M |

Canonical SMILES |

CCOC(=O)CC(=O)C.CC(=O)CC(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl diaceto acetate is typically synthesized through the Claisen condensation of ethyl acetate. This reaction involves the self-condensation of two molecules of ethyl acetate in the presence of a strong base such as sodium ethoxide. The reaction proceeds as follows:

Enolate Formation: Ethyl acetate is deprotonated by sodium ethoxide to form an enolate ion.

Condensation: The enolate ion attacks another molecule of ethyl acetate, resulting in the formation of this compound and ethanol.

The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

On an industrial scale, this compound is produced by the reaction of diketene with ethanol. This method is preferred due to its efficiency and high yield. The reaction is typically carried out in the presence of a catalyst to facilitate the formation of the desired product .

Chemical Reactions Analysis

Keto-Enol Tautomerism

Ethyl acetoacetate exhibits keto-enol tautomerism, with the enol form stabilized by intramolecular hydrogen bonding. At 33°C, the enol constitutes ~15% of the equilibrium mixture . NMR studies confirm this equilibrium, showing distinct resonances for keto (δ 3.4 ppm, α-CH₂) and enol (δ 5.5 ppm, vinyl H; δ 15.5 ppm, hydroxyl H) forms . Deuterium exchange experiments reveal rapid proton exchange under basic conditions, with all five enolizable hydrogens replaceable using ethanol-O-d and KOD .

Table 1: Deuterium Exchange Conditions

| Reaction Component | Conditions | Outcome |

|---|---|---|

| Ethanol-O-d + KOD | 50°C, 24 hours | Full exchange of 5 hydrogens |

| D₂O + NaOD | Room temperature | Partial exchange (side reactions) |

Oxidation Reactions

Ethyl acetoacetate is oxidized by chromic acid (H₂CrO₄) in acetic acid, following second-order kinetics (first-order in [ester] and [oxidant]). Activation parameters indicate an outer-sphere electron transfer mechanism .

Table 2: Kinetic Parameters for Chromic Acid Oxidation

| [H₂SO₄] (M) | Temp (°C) | Rate Constant (×10⁻³ s⁻¹) | ΔH‡ (kcal/mol) | ΔS‡ (e.u.) |

|---|---|---|---|---|

| 2.56 | 35 | 2.113 | 8.90 | -41.0 |

| 2.56 | 45 | 3.602 | 8.90 | -41.0 |

The reaction is acid-catalyzed, with water activity influencing the transition state .

Hydrolysis and Decarboxylation

-

Ketonic Hydrolysis : Dilute HCl/NaOH yields β-keto acids, which decarboxylate to ketones:

-

Acidic Hydrolysis : Concentrated NaOH produces substituted acetic acids .

Example :

Ethyl α,α-diethylacetoacetate → 3-ethyl-2-pentanone (ketonic) or 2-ethylhexanoic acid (acidic) .

Condensation Reactions

-

Knoevenagel Condensation : With aldehydes, forms α,β-unsaturated ketones:

-

Heterocycle Synthesis :

Biotransformation

Immobilized Saccharomyces cerevisiae reduces ethyl acetoacetate to ethyl (S)-(+)-3-hydroxybutanoate with high enantioselectivity .

Table 3: Bioreduction Efficiency

| Catalyst Form | Temp (°C) | Yield (%) | Byproducts (%) |

|---|---|---|---|

| Free yeast | 30 | 97.5 | 1.5 |

| Immobilized yeast | 30 | 98.4 | 0.86 |

Complexation with Metals

Ethyl acetoacetate forms stable chelates with metals (e.g., Al³⁺, Fe³⁺), analogous to acetylacetone :

Scientific Research Applications

Ethyl diaceto acetate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethyl diaceto acetate involves its ability to form enolate ions, which can participate in various nucleophilic substitution reactions. The enolate ion acts as a nucleophile, attacking electrophilic centers in other molecules to form new chemical bonds. This reactivity makes this compound a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Ethyl Acetoacetate (CAS 141-97-9)

Molecular formula : C₅H₈O₃; Molecular weight : 130.14 g/mol.

Ethyl acetoacetate is a simpler β-keto ester with one acetyl group.

Key distinction: The additional acetyl group in ethyl diacetoacetate enhances its conjugation, making it suitable for advanced materials (e.g., OLEDs), whereas ethyl acetoacetate is favored in traditional enolate chemistry.

Ethyl Diazoacetoacetate (CAS 2009-97-4)

Molecular formula : C₆H₈N₂O₃; Molecular weight : 156.14 g/mol.

This compound features a diazo (-N₂) group replacing one oxygen atom in the β-keto ester framework.

Ethylene Glycol Diacetoacetate (CAS 5459-04-1)

Molecular formula : C₁₀H₁₄O₆; Molecular weight : 230.22 g/mol.

This diester contains two ethyl diacetoacetate units linked via an ethylene glycol bridge.

Methyl Acetoacetate (CAS 105-45-3)

Molecular formula : C₅H₈O₃; Molecular weight : 130.14 g/mol.

A methyl-ester analog of ethyl acetoacetate.

| Property | Ethyl Diacetoacetate | Methyl Acetoacetate |

|---|---|---|

| Volatility | Lower (bp: 103°C) | Higher (bp: 169°C) |

| Applications | OLEDs | Pharmaceutical intermediates |

| Solubility | Chloroform-soluble | Water-miscible |

Key distinction : The ethyl group in diacetoacetate reduces water solubility compared to methyl acetoacetate, influencing their respective applications in materials vs. drug synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.